N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine
Overview
Description
“N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” is a compound with the molecular formula C11H16N2O5S . It is also known as NMDA and is of particular interest to researchers in various scientific fields.
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the direct oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides with DMSO as a nucleophilic oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine” include a molecular weight of 288.32 g/mol. More detailed properties are not explicitly mentioned in the search results .Scientific Research Applications
Inhibition of Aldose Reductase
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have shown potential as inhibitors of aldose reductase. Specifically, certain derivatives demonstrate significant inhibition potency, indicating their potential in therapeutic applications targeting aldose reductase-related complications (Mayfield & Deruiter, 1987).
Protein Conjugation Studies
These compounds have been used in studying ionic equilibria in protein conjugates. For instance, the acidity constants of dimethylamino-sulfonyl conjugates of glycine and bovine serum albumin were compared, revealing significant shifts in pKa values in different protein environments (Klotz & Fiess, 1960).
Labeling of tRNA
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine derivatives have been utilized in the labeling of tRNA. These derivatives can function as inhibitors or alter the biological activity of tRNA, thereby providing insights into tRNA's structure and function (Schiller & Schechter, 1977).
Fluorometric Determination in Peptide Analysis
These compounds have been applied in fluorometric methods for determining oligopeptides, demonstrating their utility in peptide bond reactions and peptide analysis (Uda, Iizuka, & Yajima, 1989).
Osmoprotectant Studies in Bacteria
Research has explored the use of related compounds as osmoprotectants in bacteria. Studies on Escherichia coli, for example, have revealed that certain sulfonium derivatives can substitute for glycine betaine as osmoprotectants (Chambers, Kunin, Miller, & Hamada, 1987).
Synthesis of Novel Reagents for Polypeptide Synthesis
These glycine derivatives have been used in the synthesis of new reagents for polypeptide synthesis, contributing to the development of more efficient and diverse synthetic methods in peptide chemistry (Bates, Galpin, Hallett, Hudson, Kenner, Ramage, & Sheppard, 1975).
Inhibition Studies in Plants
Studies have also investigated the role of these compounds in inhibiting the growth of certain plants, contributing to agricultural research and herbicide development (Glenn, Hook, Peregoy, & Wiepke, 1985).
Safety And Hazards
properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)-3-methoxyanilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12(2)19(16,17)13(8-11(14)15)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIPNJJPSBYXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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